molecular formula C11H12F3N B13522814 4-(2,3,4-Trifluorophenyl)piperidine

4-(2,3,4-Trifluorophenyl)piperidine

Cat. No.: B13522814
M. Wt: 215.21 g/mol
InChI Key: QXHDMGCGERTXMK-UHFFFAOYSA-N
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Description

4-(2,3,4-Trifluorophenyl)piperidine: is a chemical compound with the following structure:

C11H12F3N\text{C}_{11}\text{H}_{12}\text{F}_3\text{N} C11​H12​F3​N

It contains a piperidine ring substituted with a trifluorophenyl group. The compound’s systematic name is (3R)-3-AMINO-1-[3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-1,2,4-TRIAZOLO[4,3-A]PYRAZIN-7-YL]-4-(2,4,5-TRIFLUOROPHENYL)BUTAN-1-ONE .

Preparation Methods

Synthetic Routes: The synthetic routes for 4-(2,3,4-Trifluorophenyl)piperidine involve coupling reactions. One notable method is the Suzuki–Miyaura coupling , which forms carbon–carbon bonds using palladium catalysts. In this process, an organoboron reagent reacts with an organic halide or triflate to yield the desired product. Boron reagents, such as boronic acids and boronate esters, are commonly employed in this coupling reaction .

Industrial Production: Industrial production methods may vary, but the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis.

Chemical Reactions Analysis

Reaction Types: 4-(2,3,4-Trifluorophenyl)piperidine can undergo various reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions:
  • Oxidation : Typically involves oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
  • Reduction : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution : Reactions with halogens (e.g., bromination or chlorination) or nucleophilic substitutions.

Major Products: The specific products depend on the reaction conditions and reagents used. For example, reduction may yield the corresponding piperidine derivative.

Scientific Research Applications

4-(2,3,4-Trifluorophenyl)piperidine finds applications in:

  • Medicinal Chemistry : It may serve as a scaffold for drug development due to its unique properties.
  • Biological Studies : Researchers explore its interactions with biological targets.
  • Industry : It could be used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which 4-(2,3,4-Trifluorophenyl)piperidine exerts its effects depends on its specific application. It may interact with receptors, enzymes, or cellular pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related piperidine derivatives. Its trifluorophenyl substitution sets it apart from other piperidines.

Remember that further research and experimentation are essential to fully understand this compound’s properties and applications.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

4-(2,3,4-trifluorophenyl)piperidine

InChI

InChI=1S/C11H12F3N/c12-9-2-1-8(10(13)11(9)14)7-3-5-15-6-4-7/h1-2,7,15H,3-6H2

InChI Key

QXHDMGCGERTXMK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

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